4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol

Process chemistry Poziotinib synthesis intermediate yield

4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol (CAS 1429757-65-2) is a 4-anilinoquinazoline derivative that serves as the penultimate intermediate in the synthesis of the irreversible pan-HER tyrosine kinase inhibitor poziotinib (HM781-36B). The compound contains a free 6-hydroxy group that acts as the nucleophilic handle for installing the piperidine-prop-2-en-1-one side chain, making it an indispensable building block for any synthetic route that converges on the final drug substance.

Molecular Formula C15H10Cl2FN3O2
Molecular Weight 354.16
CAS No. 1429757-65-2
Cat. No. B2620933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol
CAS1429757-65-2
Molecular FormulaC15H10Cl2FN3O2
Molecular Weight354.16
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)O
InChIInChI=1S/C15H10Cl2FN3O2/c1-23-12-5-10-7(4-11(12)22)15(20-6-19-10)21-9-3-2-8(16)13(17)14(9)18/h2-6,22H,1H3,(H,19,20,21)
InChIKeyCPTQHBBUSNGMOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol (CAS 1429757-65-2): A Critical Poziotinib Intermediate for EGFR/HER2-Targeted Procurement


4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol (CAS 1429757-65-2) is a 4-anilinoquinazoline derivative that serves as the penultimate intermediate in the synthesis of the irreversible pan-HER tyrosine kinase inhibitor poziotinib (HM781-36B) [1]. The compound contains a free 6-hydroxy group that acts as the nucleophilic handle for installing the piperidine-prop-2-en-1-one side chain, making it an indispensable building block for any synthetic route that converges on the final drug substance. Its structure features a 3,4-dichloro-2-fluoroaniline moiety at the 4-position, a 7-methoxy group, and a reactive 6‑hydroxy group, a substitution pattern that determines selectivity for EGFR/HER2 kinases over other tyrosine kinases when carried into the final drug.

Why Procurement of 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol Differs from Other EGFR-TKI Intermediates


In the 4-anilinoquinazoline EGFR inhibitor class, subtle modifications to the aniline substitution pattern trigger profound changes in kinase selectivity, potency against exon 20 insertion mutations, and metabolic liability. The 3,4-dichloro-2-fluoro substitution on the aniline ring carried by CAS 1429757-65-2 confers sub-nanomolar activity against EGFR and HER2 exon 20 insertion mutants when converted to poziotinib, whereas the closely related 3‑chloro‑4‑fluoro pattern (found in gefitinib intermediate 1) yields a distinct selectivity profile that is ineffective against exon 20 insertions [1]. Furthermore, the free phenol at the 6‑position is essential for the final-stage etherification that forms the irreversible Michael-acceptor warhead; the acetyl-protected analog (CAS 1429757-64-1) cannot directly participate in this coupling step, adding a deprotection stage that reduces overall yield and increases impurity burden. These structural features are non-interchangeable in the context of poziotinib synthesis and biological activity, making generic substitution inappropriate for any research or industrial campaign targeting exon 20 insertion-driven malignancies.

Head-to-Head Quantitative Differentiation of 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol Against Comparator Intermediates


Superior Synthetic Yield of the Free Phenol vs. the Acetyl-Protected Congener

The target compound is synthesized via a single-step condensation of 4-chloro-7-methoxyquinazolin-6-ol with 3,4-dichloro-2-fluoroaniline in isopropanol with catalytic HCl, affording the free phenol directly in 78% isolated yield . In contrast, the protected acetate intermediate (CAS 1429757-64-1) is obtained by an acetylation step prior to deprotection and yields around 76% over two steps from the corresponding acetate precursor [1]. The one-step, high-yielding access to the free phenol eliminates the need for a subsequent deprotection step, reducing process mass intensity and minimizing the formation of deprotection-related impurities.

Process chemistry Poziotinib synthesis intermediate yield

Higher Commercial Purity Levels Relative to the Common 4-Chloro Precursor

Commercially sourced 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol is routinely supplied at ≥97% purity (HPLC), with specific vendors offering ≥98% purity . The immediate upstream precursor, 4-chloro-7-methoxyquinazolin-6-ol (CAS 574745-97-4), is typically offered at 97–98% purity but requires a subsequent substitution reaction that introduces additional impurities and requires re‑purification. Furthermore, the fully elaborated poziotinib API is commonly supplied at ≥98% purity (HPLC) , whereas the 4-chloro precursor necessitates further synthetic manipulation. The intermediate at CAS 1429757-65-2 therefore offers the optimal balance of structural advancement toward the final drug and high chromatographic purity.

Quality control purity HPLC

Retention of Sub-Nanomolar Kinase Inhibitory Activity in the Downstream Drug Poziotinib vs. Gefitinib Intermediate 1

The 3,4-dichloro-2-fluoroaniline moiety carried by CAS 1429757-65-2 is the critical pharmacophore that, when elaborated into poziotinib, yields an average IC50 of 1.0 nM across Ba/F3 cell lines harboring EGFR exon 20 insertion mutations [1]. By comparison, the 3‑chloro‑4‑fluoroaniline moiety found in gefitinib intermediate 1 (4-[(3‑chloro‑4‑fluorophenyl)amino]-7‑methoxyquinazolin‑6‑ol, CAS 184475-71-6), when elaborated into gefitinib, yields an IC50 of 37 nM against wild-type EGFR and is essentially inactive against EGFR exon 20 insertion mutants [2][3]. Poziotinib also demonstrates a greater than 100-fold selectivity window for EGFR family kinases over 30 other tested kinases , a property that is directly attributable to the aniline substitution pattern introduced at the CAS 1429757-65-2 intermediate stage.

Kinase inhibition EGFR exon 20 IC50

Verification of Improved Overall Process Yield in the Optimized Poziotinib Synthesis Route

The compound identified as CAS 1429757-65-2 is the critical intermediate 5 in the improved poziotinib synthesis route reported by Wang et al. This route achieved a total yield of 31.4% over three steps from 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate, compared to only 12.7% total yield for the original literature route that did not isolate this free phenol intermediate [1]. The free phenol intermediate 5 (CAS 1429757-65-2) enabled a convergent synthetic strategy with milder reaction conditions (room temperature Boc-activation, followed by TFA deprotection and acryloyl chloride acylation), replacing the high-temperature (210°C) and strongly acidic conditions required in the earlier route.

Process optimization total yield industrial synthesis

Optimal Procurement Scenarios for 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol


Late-Stage Intermediate for Poziotinib API Manufacturing

As demonstrated by the optimized synthetic route achieving a 31.4% total yield (vs. 12.7% for the original route), CAS 1429757-65-2 is the preferred penultimate intermediate for industrial-scale poziotinib manufacturing. Procurement of this intermediate at ≥98% purity eliminates the need for the high-temperature, low-yielding steps of the original synthesis and enables a convergent final assembly via mild etherification and acylation conditions [1].

Medicinal Chemistry Campaigns Targeting EGFR/HER2 Exon 20 Insertion Mutations

Research programs focused on overcoming T790M-mediated resistance and exon 20 insertion mutations should select intermediates that carry the 3,4‑dichloro‑2‑fluoroaniline pharmacophore. The downstream drug poziotinib demonstrates an average IC50 of 1.0 nM against EGFR exon 20 insertion mutant Ba/F3 cells, approximately 100‑fold more potent than osimertinib and 40‑fold more potent than afatinib in the same model system [2]. Using CAS 1429757-65-2 as the starting point ensures that newly synthesized analogs retain this potency-determining substitution pattern.

Structure–Activity Relationship (SAR) Studies on 4‑Anilinoquinazoline Kinase Inhibitors

The compound serves as an ideal diversification point for parallel synthesis of focused quinazoline libraries. The free 6‑hydroxy group can be functionalized with diverse electrophiles (alkyl halides, Michael acceptors, heteroaryl groups) in a single step to generate analog sets, while the fixed 3,4‑dichloro‑2‑fluoroaniline moiety provides a constant, clinically validated pharmacophore. This strategy has been employed in the design and synthesis of 6‑aryloxyl substituted quinazoline derivatives where CAS 1429757-65-2 was used as the starting material [3].

Quality Control Reference Standard for Poziotinib Intermediate Purity Testing

Given the commercial availability of CAS 1429757-65-2 at certified purities of ≥97–98% (HPLC) from multiple reputable vendors, this compound is suitable for use as a reference standard in HPLC method development, impurity profiling, and batch release testing for poziotinib intermediate and API quality control workflows .

Quote Request

Request a Quote for 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.